molecular formula C6H7BrN2O B15302018 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B15302018
M. Wt: 203.04 g/mol
InChI Key: UQMYNKUUQDIXJU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that features a bromomethyl group attached to a cyclopropyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with bromomethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole serves as a versatile building block for constructing more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the oxadiazole ring contributes to its biological activity and selectivity .

Industry: In the materials science field, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole and its derivatives involves interactions with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
  • 5-(Iodomethyl)-3-cyclopropyl-1,2,4-oxadiazole
  • 5-(Methyl)-3-cyclopropyl-1,2,4-oxadiazole

Comparison: Compared to its analogs, 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole exhibits unique reactivity due to the presence of the bromine atom. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in a wider range of chemical transformations compared to the methyl group, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMYNKUUQDIXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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